molecular formula C20H18N4O2S2 B2436883 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide CAS No. 955913-62-9

2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2436883
CAS RN: 955913-62-9
M. Wt: 410.51
InChI Key: GFWFOPHTPHRGIP-UHFFFAOYSA-N
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Description

The compound “2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of benzothiazole (BT) sulfonamides, which are similar to the compound , starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

The molecular conformation of similar compounds is stabilized by an N—H…O hydrogen bond. In the crystal structure, the molecules form centrosymmetric dimers connected by N—H…S hydrogen bonds .


Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Synthesis and Biological Activity

  • Research indicates the synthesis of novel compounds involving thiazole derivatives for potential therapeutic applications. For example, a study detailed the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds, which showed significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, displaying high selectivity and activity, suggesting a potential pathway for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Properties

  • Another study on thiazole derivatives highlighted the antimicrobial activities of newly synthesized products against bacterial and fungal isolates. Such findings indicate the potential use of thiazole-based compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
  • Additionally, the cytotoxicity of thiazole derivatives against cancer cells was explored, indicating their potential application in cancer research and therapy. The study synthesized and characterized new derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Chemoselective Synthesis Techniques

  • Innovative synthesis methods for thiazole derivatives have also been reported, such as the efficient preparation of thiazole-5-carbamides, demonstrating applications in the synthesis of anticancer drugs like dasatinib. This showcases the compound's relevance in synthesizing therapeutically significant molecules (Chen et al., 2009).

properties

IUPAC Name

2-(4-ethoxyanilino)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-3-26-14-7-5-13(6-8-14)21-19-23-16(11-27-19)18(25)24-20-22-15-9-4-12(2)10-17(15)28-20/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWFOPHTPHRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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